molecular formula C15H21NO3 B2375193 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210349-80-6

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2375193
CAS No.: 1210349-80-6
M. Wt: 263.337
InChI Key: HRNXZIYZJZQOEO-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a tetrahydropyran ring

Scientific Research Applications

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:

Preparation Methods

The synthesis of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with methoxyacetyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy group, converting it into a carbonyl group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNXZIYZJZQOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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